1-(Piperidin-4-YL)pyrrolidin-3-OL

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers requiring a privileged scaffold for CNS drug discovery often face challenges sourcing intermediates with balanced lipophilicity and multiple orthogonal functionalization handles. 1-(Piperidin-4-yl)pyrrolidin-3-ol directly addresses this pain point with its near-neutral LogP (0.07) and three distinct reactive sites (secondary alcohol, tertiary amine, secondary amine). - Enables precise hydrogen-bonding vector orientation for ATP-binding pocket selectivity in kinase inhibitor design. - High Fsp³ character supports fragment-based library development; commercially available at ≥97% purity to minimize radiochemical impurity formation in PET tracer synthesis. - Procure the free base or dihydrochloride salt to match specific reaction conditions with assured quality and rapid global logistics.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 184969-05-9
Cat. No. B575834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-YL)pyrrolidin-3-OL
CAS184969-05-9
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESC1CNCCC1N2CCC(C2)O
InChIInChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2
InChIKeyYOPJIBNHTGRIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)pyrrolidin-3-ol (CAS 184969-05-9) – A Dual Heterocyclic Building Block for Medicinal Chemistry and Chemical Synthesis


1-(Piperidin-4-yl)pyrrolidin-3-ol (CAS 184969-05-9) is a heterocyclic compound characterized by a piperidine ring linked via its 4-position to a pyrrolidin-3-ol moiety [1]. With a molecular formula of C₉H₁₈N₂O and a molecular weight of 170.25 g/mol, this compound serves as a versatile synthetic intermediate and pharmacophore scaffold in medicinal chemistry [1]. Its structure incorporates two secondary amine centers (piperidine NH and pyrrolidine N) and a secondary alcohol, providing multiple sites for functionalization or conjugation . The compound is commercially available in free base form (≥95–98% purity) and as a dihydrochloride salt (CAS 1220019-95-3) .

Why 1-(Piperidin-4-yl)pyrrolidin-3-ol Cannot Be Replaced by Simpler Piperidine or Pyrrolidine Analogs


Simple piperidine or pyrrolidine analogs lack the requisite spatial arrangement of hydrogen bond donors and acceptors necessary to recapitulate the binding interactions of 1-(piperidin-4-yl)pyrrolidin-3-ol . The target compound presents a precisely defined relative orientation of a secondary alcohol, a tertiary amine, and a secondary amine, which together create a unique electrostatic and hydrogen-bonding surface [1]. Substitution with a single-ring analog or a regioisomer would fundamentally alter the vector of these functional groups, leading to divergent pharmacological profiles, altered physicochemical properties (e.g., LogP, pKa), and compromised target engagement [1]. The following quantitative evidence demonstrates that 1-(piperidin-4-yl)pyrrolidin-3-ol offers verifiable differentiation from its closest structural analogs, directly impacting its suitability for specific research and procurement applications.

Quantitative Evidence Guide for 1-(Piperidin-4-yl)pyrrolidin-3-ol: Differentiating Data vs. Pyrrolidine, Piperidine, and Regioisomeric Analogs


Hydrogen-Bonding Capacity vs. Monocyclic Analogs: A Quantitative Comparison of H-Bond Donors and Acceptors

1-(Piperidin-4-yl)pyrrolidin-3-ol possesses a defined spatial arrangement of hydrogen-bonding groups, with 2 hydrogen bond donors (piperidine NH and pyrrolidine OH) and 3 hydrogen bond acceptors (both nitrogen atoms and the hydroxyl oxygen), as computed by PubChem [1]. In contrast, the monocyclic analog pyrrolidine has 1 donor (NH) and 1 acceptor (N), while piperidine also has 1 donor and 1 acceptor [2]. This doubling of H-bond capacity and the specific relative orientation of these groups are critical for establishing key interactions with biological targets, such as receptor active sites or enzyme catalytic triads, and cannot be replicated by simpler, single-ring building blocks.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Lipophilicity Control: Optimized LogP vs. Regioisomeric and Methylated Analogs

The experimental LogP of 1-(piperidin-4-yl)pyrrolidin-3-ol is 0.0717, indicating a balanced, near-neutral lipophilicity that is conducive to both aqueous solubility and membrane permeability [1]. In comparison, the regioisomer 3-methyl-1-(piperidin-4-yl)pyrrolidin-3-ol exhibits a higher, though not precisely quantified, lipophilicity due to the methyl substituent, which may compromise aqueous solubility and lead to increased metabolic clearance or off-target binding . Similarly, the simpler analog 4-(1-pyrrolidinyl)piperidine lacks the hydroxyl group, resulting in a significantly higher LogP and altered pharmacokinetic profile. The target compound's specific LogP value offers a distinct advantage in lead optimization, allowing for precise tuning of drug-like properties without resorting to more lipophilic, potentially toxic, analogs.

Drug Design ADME Properties Physicochemical Profiling

Commercial Availability and Purity: Reliable Sourcing for Reproducible Research

1-(Piperidin-4-yl)pyrrolidin-3-ol is readily available from reputable suppliers with a guaranteed purity of ≥97% (free base) or ≥98% (dihydrochloride salt) . This high purity is essential for ensuring reproducible results in sensitive biological assays and for minimizing side reactions in synthetic applications. In contrast, some closely related analogs, such as 4-(1-pyrrolidinyl)piperidine, are often sold at lower purities (e.g., 95%) or may require custom synthesis, introducing variability and increasing procurement complexity . The availability of both the free base and a stable, water-soluble dihydrochloride salt provides end-users with formulation flexibility that is not universally available for all in-class compounds.

Chemical Procurement Reproducibility Synthetic Chemistry

Optimal Application Scenarios for 1-(Piperidin-4-yl)pyrrolidin-3-ol Based on Differentiated Evidence


Scaffold for Designing CNS-Penetrant Kinase Inhibitors

The balanced LogP (0.0717) and dual hydrogen-bonding capacity of 1-(piperidin-4-yl)pyrrolidin-3-ol [1] make it an ideal core scaffold for developing central nervous system (CNS)-penetrant kinase inhibitors. The near-neutral lipophilicity is within the optimal range for blood-brain barrier penetration (LogP 1-3), while the multiple H-bond donors/acceptors facilitate key interactions within the ATP-binding pocket of kinases. Researchers can leverage the piperidine NH and pyrrolidine OH for directed hydrogen bonding, enhancing selectivity against off-target kinases. This scenario is directly supported by the physicochemical evidence presented in Section 3, Evidence Items 1 and 2.

Synthesis of High-Purity Radioligands for PET Imaging

The commercial availability of 1-(piperidin-4-yl)pyrrolidin-3-ol at ≥97% purity is a critical advantage for the radiosynthesis of positron emission tomography (PET) tracers. The piperidine and pyrrolidine nitrogens can be readily alkylated with prosthetic groups bearing fluorine-18 or carbon-11, while the hydroxyl group serves as a site for potential metabolic stabilization. The high purity of the starting material minimizes the formation of radiochemical impurities, which can confound PET image quantification and lead to erroneous biological conclusions. The availability of the dihydrochloride salt further facilitates aqueous-based radiochemistry procedures.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

As a low-molecular-weight (170.25 g/mol) fragment with a high fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the dihydrochloride salt) , 1-(piperidin-4-yl)pyrrolidin-3-ol is an excellent candidate for fragment-based screening libraries. Its balanced physicochemical properties and multiple hydrogen-bonding vectors [1] allow it to sample diverse chemical space and form initial, low-affinity interactions with a broad range of protein targets. The compound's synthetic tractability, with reactive amine and alcohol groups, enables rapid fragment growing and linking strategies, accelerating the hit-to-lead optimization process.

Calibration Standard for Chiral Separation Method Development

The (S)-enantiomer of 1-(piperidin-4-yl)pyrrolidin-3-ol (CAS 1335116-38-5) is a distinct compound that can be used as a chiral resolution standard for developing analytical methods for related piperidine-pyrrolidine scaffolds . The ability to procure the racemic mixture (this product) at high purity enables the development and validation of chiral HPLC or SFC methods to separate enantiomers, a critical step in the development of single-enantiomer pharmaceuticals. This application leverages the well-defined purity and structural features of the compound.

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